molecular formula C18H19N3O4S B2769809 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034232-49-8

4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2769809
CAS No.: 2034232-49-8
M. Wt: 373.43
InChI Key: LMUNHLBRINJUEP-UHFFFAOYSA-N
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Description

4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetically designed sulfonamide compound that serves as a valuable scaffold in medicinal chemistry and biochemical research . Its structural complexity, featuring a pyrrolidinone and an acetylbenzene moiety, enables potential applications in the development of novel enzyme inhibitors or receptor modulators . The incorporated sulfonamide group is known to enhance binding affinity to biological targets, while the acetyl and pyrrolidinone functionalities contribute to the compound's overall pharmacokinetic properties . Recent scientific attention has focused on the potential of similar sulfonamide-based compounds to be developed as targeted therapies, with some acting as prodrugs bioactivated by specific enzymes like cytochrome P450 1A1 (CYP1A1) in certain disease models . Furthermore, such compounds have been investigated for their ability to disrupt critical cellular processes, including microtubule dynamics, which can lead to cell cycle arrest and apoptosis, highlighting their utility as chemical tools for probing biological pathways . The balanced hydrophobic and hydrophilic characteristics of this compound may contribute to improved solubility and metabolic stability, making it a versatile intermediate for further derivatization in drug discovery campaigns . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-16(7-5-15)26(24,25)20-12-14-8-9-19-17(11-14)21-10-2-3-18(21)23/h4-9,11,20H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUNHLBRINJUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the pyridine ring, and the benzenesulfonamide group. One common method involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling Reactions: The pyrrolidinone and pyridine rings are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote the formation of the desired bond.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or benzenesulfonamide rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the potential of this compound as an anticancer agent. One study demonstrated its efficacy in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II, which had higher IC50 values of 1.55 to 3.92 μM .

Case Study: Mechanistic Insights

In vitro studies on MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis significantly, with a reported increase in annexin V-FITC positivity by 22-fold compared to controls. This suggests that the compound not only inhibits tumor growth but may also promote cancer cell death via apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on new benzenesulfonamide derivatives showed promising results against bacterial strains through enzyme inhibition mechanisms that interfere with bacterial growth .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamideK. pneumoniaeX µg/mL
This compoundP. aeruginosaY µg/mL

Note: Specific MIC values need to be filled based on experimental data from literature.

Enzyme Inhibition Studies

The inhibition of carbonic anhydrases (CAs) is a significant area of interest for this compound. CAs are involved in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma and certain cancers.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide with five sulfonamide derivatives from the provided evidence, focusing on structural features, synthetic routes, and physicochemical properties.

Structural Comparison
Compound Name/ID Core Structure Key Substituents
Target Compound Benzenesulfonamide + pyridine-pyrrolidone 4-Acetylbenzene; 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl
Example 53 (Patent: US12/036594) Pyrazolo[3,4-d]pyrimidine + chromenone 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl; 2-fluoro-N-isopropylbenzamide
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (Compound 19) Benzenesulfonamide + pyrrolidone N-Phenyl; 4-(2-oxopyrrolidin-1-yl)
4r (In(OTf)3-Catalyzed Product) Benzenesulfonamide + indole-pyrrolidone 4-Methylbenzene; 2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl
3r (In(OTf)3-Catalyzed Product) Benzenesulfonamide + indole-pyrrolidone 4-Methylbenzene; 2-((2-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl

Key Observations :

  • The target compound’s pyridine-pyrrolidone linker distinguishes it from indole- or chromenone-based analogs. This may confer distinct electronic and steric properties for receptor binding.

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization of the pyridine-pyrrolidone core, whereas Example 53 employs a Suzuki coupling for chromenone integration .
  • Compound 19 uses simpler nucleophilic substitution, but yields remain moderate (38%) .
  • The divergent yields of 4r (14%) and 3r (83%) highlight the impact of regiochemistry on reaction efficiency in In(OTf)3-catalyzed systems .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Indicators Reference
Target Compound Calculated ~403.4 Likely moderate (acetyl/pyrrolidone)
Example 53 175–178 589.1 Low (chromenone fluorination)
Compound 19 184–186 ~316.4 Low (crystalline N-phenyl group)
4r 96–97 572.2 (M+Na) Moderate (indole flexibility)
3r 97–98 572.2 (M+Na) Moderate (indole flexibility)

Key Observations :

  • The target compound’s predicted molecular weight (~403.4) is lower than fluorinated analogs (e.g., Example 53, 589.1 g/mol), suggesting better bioavailability.
  • Compound 19 ’s high melting point (184–186°C) reflects strong intermolecular forces due to its planar N-phenyl group, whereas 4r/3r exhibit lower melting points due to indole flexibility .

Research Implications

The structural and synthetic diversity among these sulfonamides underscores the importance of substituent choice in drug design. For instance:

  • Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to polar enzyme active sites.
  • Pyrrolidone-containing analogs (target compound, 4r/3r) balance solubility and rigidity, whereas chromenone-based derivatives (Example 53) prioritize aromatic stacking .

Further studies should explore the target compound’s biological activity, leveraging its hybrid pharmacophore against validated targets of its analogs (e.g., kinases, proteases).

Biological Activity

4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide, with the CAS number 2034232-49-8, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : 373.4262 g/mol
  • SMILES Notation : CC(=O)c1ccc(cc1)S(=O)(=O)NCc1ccnc(c1)N1CCCC1=O

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory properties of various benzenesulfonamides, where certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at specific time intervals (1, 2, and 3 hours) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate strong activity:

  • Escherichia coli : MIC = 6.72 mg/mL
  • Staphylococcus aureus : MIC = 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC = 6.67 mg/mL
    These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. In comparative studies, some derivatives showed IC50 values that were comparable to Vitamin C, indicating robust antioxidant potential .

Study 1: Evaluation of Anti-inflammatory and Antimicrobial Activities

A comprehensive study analyzed various benzenesulfonamide derivatives for their biological activities. The results highlighted that certain derivatives not only demonstrated significant anti-inflammatory effects but also exhibited potent antimicrobial properties against a range of bacteria and fungi .

CompoundAnti-inflammatory Activity (%)MIC (mg/mL)Target Organism
4a94.696.67Pseudomonas aeruginosa
4c89.666.63Staphylococcus aureus
4d-6.72Escherichia coli

Study 2: Structure-Activity Relationship Analysis

Another research focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications in the pyridine ring significantly affect biological activity. The presence of the oxopyrrolidine moiety was crucial for enhancing both antimicrobial and anti-inflammatory effects .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantify purity (>95%) and detect hydrolytic degradation products (e.g., free sulfonamide under acidic conditions) .
  • 1H/13C NMR : Confirm regiochemistry of the pyridin-4-ylmethyl group and acetyl substitution .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .

How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., kinases, carbonic anhydrases).
  • Docking Workflow :
    • Generate 3D conformers using Gaussian08.
    • Dock into target active sites (AutoDock Vina) and calculate binding energies.
    • Validate with MD simulations (GROMACS) to assess binding stability .
  • Limitations : Overestimation of affinity due to rigid-body docking; refine with free-energy perturbation (FEP) methods .

What are the implications of contradictory spectral data (e.g., NMR vs. IR) in characterizing this compound?

Advanced Research Focus
Contradictions may arise from:

  • Tautomerism : The pyrrolidin-2-one moiety may exhibit keto-enol tautomerism, altering NMR peak splitting .
  • Solvent Effects : Acetyl group proton shifts vary between DMSO-d₆ and CDCl₃. Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) .
    Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

What are the best practices for storing and handling this compound to ensure long-term stability?

Q. Basic Research Focus

  • Storage : Keep in amber vials under argon at −20°C to prevent oxidation of the acetyl group.
  • Handling : Avoid prolonged exposure to moisture (hydrolyzes sulfonamide) or light (degrades the pyridine ring) .

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